molecular formula C11H17BBrNO2 B15332110 Diisopropyl (4-bromopyridin-3-yl)boronate

Diisopropyl (4-bromopyridin-3-yl)boronate

Cat. No.: B15332110
M. Wt: 285.98 g/mol
InChI Key: ZSMFXQOZORWCHJ-UHFFFAOYSA-N
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Description

Diisopropyl (4-bromopyridin-3-yl)boronate is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronate ester group attached to a bromopyridine moiety, making it a valuable intermediate in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of diisopropyl (4-bromopyridin-3-yl)boronate typically involves the halogen-metal exchange reaction followed by borylation. The process begins with the treatment of 4-bromopyridine with a metalating agent such as n-butyllithium or a Grignard reagent to form the corresponding organometallic intermediate. This intermediate is then reacted with a boron source, such as triisopropyl borate, to yield the desired boronate ester .

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to ensure precise control over reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl (4-bromopyridin-3-yl)boronate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds . Additionally, it can participate in oxidation and substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines and biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Diisopropyl (4-bromopyridin-3-yl)boronate has diverse applications in scientific research:

    Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

    Industry: It finds applications in the production of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of diisopropyl (4-bromopyridin-3-yl)boronate in cross-coupling reactions involves the formation of a palladium complex with the boronate ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The boronate ester group facilitates the transmetalation step, making the reaction efficient and selective.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the bromopyridine moiety.

    Diisopropyl (4-chloropyridin-3-yl)boronate: Similar structure but with a chlorine atom instead of bromine.

    Diisopropyl (4-fluoropyridin-3-yl)boronate: Contains a fluorine atom, offering different reactivity and selectivity.

Uniqueness

Diisopropyl (4-bromopyridin-3-yl)boronate is unique due to its bromopyridine moiety, which provides distinct reactivity and selectivity in cross-coupling reactions. The presence of the bromine atom enhances the compound’s ability to participate in halogen-metal exchange reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H17BBrNO2

Molecular Weight

285.98 g/mol

IUPAC Name

(4-bromopyridin-3-yl)-di(propan-2-yloxy)borane

InChI

InChI=1S/C11H17BBrNO2/c1-8(2)15-12(16-9(3)4)10-7-14-6-5-11(10)13/h5-9H,1-4H3

InChI Key

ZSMFXQOZORWCHJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CN=C1)Br)(OC(C)C)OC(C)C

Origin of Product

United States

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